1-(4-Chlorophenyl)piperazin-2-one hydrochloride
CAS No.: 360561-52-0
Cat. No.: VC2830724
Molecular Formula: C10H12Cl2N2O
Molecular Weight: 247.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 360561-52-0 |
|---|---|
| Molecular Formula | C10H12Cl2N2O |
| Molecular Weight | 247.12 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)piperazin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C10H11ClN2O.ClH/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H |
| Standard InChI Key | WLYIAZOMRONFRH-UHFFFAOYSA-N |
| SMILES | C1CN(C(=O)CN1)C2=CC=C(C=C2)Cl.Cl |
| Canonical SMILES | C1CN(C(=O)CN1)C2=CC=C(C=C2)Cl.Cl |
Introduction
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-(4-Chlorophenyl)piperazin-2-one hydrochloride is essential for its proper handling, storage, and application in research settings. The available data indicates several key characteristics of this compound.
Structural Characteristics
The molecular structure of 1-(4-Chlorophenyl)piperazin-2-one hydrochloride features several key elements that contribute to its biological activity and chemical reactivity. The piperazine ring serves as the central scaffold, with its two nitrogen atoms positioned at opposite vertices of the six-membered ring. One nitrogen atom is substituted with a 4-chlorophenyl group, while the adjacent carbon is modified with a carbonyl functionality to form the piperazin-2-one structure. The chlorine atom on the phenyl ring contributes to the compound's lipophilicity and may influence its binding characteristics with biological targets.
Biological Activities and Pharmacological Profile
The biological profile of 1-(4-Chlorophenyl)piperazin-2-one hydrochloride reveals significant interactions with neurological systems, particularly through its affinity for specific neurotransmitter receptors.
Receptor Interactions
Research has demonstrated that this compound exhibits notable affinity for serotonin receptors, specifically the 5-HT1A and 5-HT7 receptor subtypes. These serotonin receptor families are implicated in various neurological processes, including mood regulation, cognitive function, and the pathophysiology of depression. The compound's interaction with these receptors suggests potential utility in studying serotonergic systems and developing therapeutic agents targeting these pathways.
Neurological Effects
The compound demonstrates psychoactive properties, indicating its ability to influence neurotransmitter systems and potentially affect brain function. These properties make it a valuable tool for investigating the neurobiological basis of mood disorders and other psychiatric conditions. The specific mechanisms through which the compound exerts its psychoactive effects may involve modulation of serotonergic neurotransmission, though the precise molecular pathways require further elucidation.
Table 2: Documented Biological Activities of 1-(4-Chlorophenyl)piperazin-2-one Hydrochloride
| Biological Activity | Target/System | Potential Implications | Reference |
|---|---|---|---|
| Serotonin Receptor Binding | 5-HT1A and 5-HT7 receptors | Mood regulation, antidepressant potential | |
| Psychoactive Properties | Central nervous system | Neurotransmitter modulation | |
| Neuropharmacological Activity | Serotonergic system | Potential therapeutic applications in mood disorders |
| Application Category | Specific Uses | Reference |
|---|---|---|
| Medicinal Chemistry | Lead compound for antidepressant development | |
| Pharmacological Research | Investigation of serotonergic pathways | |
| Synthetic Chemistry | Preparation of bioactive derivatives | |
| Analytical Chemistry | Reference standard for related compounds |
Comparison with Similar Compounds
Understanding how 1-(4-Chlorophenyl)piperazin-2-one hydrochloride relates to similar chemical entities provides important context for its research applications and pharmacological significance.
Structural Analogs
Several compounds share structural similarities with 1-(4-Chlorophenyl)piperazin-2-one hydrochloride, including other piperazine derivatives with varying substituents. These structural analogs often exhibit similar pharmacological profiles, though with different potencies and selectivities for specific receptor subtypes. The particular combination of the 4-chlorophenyl group, piperazin-2-one core, and hydrochloride salt form contributes to the unique chemical and biological properties of this specific compound.
Pharmacological Comparisons
Future Research Directions
The current understanding of 1-(4-Chlorophenyl)piperazin-2-one hydrochloride suggests several promising avenues for future investigation.
Expanded Pharmacological Profiling
Further research could focus on comprehensive characterization of the compound's receptor binding profile beyond the currently identified 5-HT1A and 5-HT7 receptors. This expanded profiling would provide deeper insights into its mechanism of action and potential therapeutic applications. Additionally, functional studies examining the compound's effects on receptor signaling pathways could elucidate whether it acts as an agonist, antagonist, or has more complex pharmacological properties.
Structure-Activity Relationship Studies
Systematic modification of the compound's chemical structure could yield valuable information about which structural features are critical for its biological activity. Such structure-activity relationship studies might lead to the development of derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. These studies represent an important direction for advancing the medicinal chemistry of piperazine derivatives targeting serotonergic systems.
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